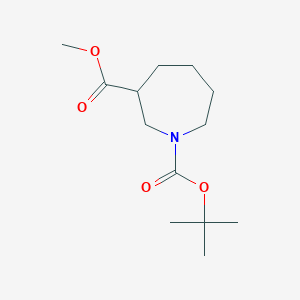

O1-Tert-butyl O3-methyl azepane-1,3-dicarboxylate

Description

O1-Tert-butyl O3-methyl azepane-1,3-dicarboxylate is a seven-membered azepane ring derivative featuring two ester groups: a bulky tert-butyl ester at position 1 and a methyl ester at position 3.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl azepane-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-6-5-7-10(9-14)11(15)17-4/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPSBHKVOGORGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of O1-Tert-butyl O3-methyl azepane-1,3-dicarboxylate generally involves:

- Formation of the azepane ring or derivatization of an existing azepane scaffold.

- Selective esterification of the carboxylic acid groups with tert-butyl and methyl groups.

- Protection and deprotection steps to achieve the desired substitution pattern.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Azepane or azepanone derivatives.

- Di-tert-butyl dicarbonate (Boc2O) for tert-butyl ester formation.

- Methylating agents such as methyl iodide or dimethyl sulfate for methyl ester formation.

- Bases such as triethylamine or potassium carbonate to facilitate esterification.

- Solvents like dichloromethane, dimethylformamide (DMF), or ethyl acetate.

Stepwise Preparation Approach

Step 1: Formation of Azepane-1,3-dicarboxylic Acid or Derivative

- The azepane ring can be constructed via cyclization reactions involving amino alcohols or haloalkyl amines.

- Alternatively, azepanone derivatives can be oxidized or functionalized to introduce carboxylate groups at positions 1 and 3.

Step 2: Selective Protection of Carboxyl Groups

- The carboxyl group at position 1 is protected as a tert-butyl ester using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

- The reaction is typically carried out in dichloromethane at temperatures ranging from 10 to 40 °C for several hours.

- The tert-butyl esterification proceeds with high yield (up to 91%) and purity after workup and crystallization.

Step 3: Methyl Ester Formation at Position 3

- The carboxyl group at position 3 is methylated using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

- The reaction is often performed in DMF at moderate temperatures (50-60 °C) overnight.

- The methyl esterification yields are generally high, with clean conversion and minimal side products.

Step 4: Purification and Characterization

- The crude product is purified by extraction, washing, drying over anhydrous sodium sulfate, and concentration.

- Final purification is achieved by recrystallization or silica gel chromatography.

- Characterization includes NMR (1H, 13C), MS, and melting point determination.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Azepane ring formation | Cyclization of amino alcohols or haloalkyl amines | Variable | Depends on starting materials |

| tert-Butyl esterification (position 1) | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C, 3-4 h | 85-91 | High purity, crystallization possible |

| Methyl esterification (position 3) | Methyl iodide or dimethyl sulfate, K2CO3, DMF, 50-60 °C, overnight | 80-95 | Clean reaction, minimal impurities |

| Purification | Extraction, drying, chromatography, recrystallization | — | Ensures product purity |

Research Findings and Optimization Notes

- The use of di-tert-butyl dicarbonate for tert-butyl ester formation is preferred due to mild conditions and high selectivity.

- DMF is a common solvent for methyl esterification but requires careful removal due to its high boiling point.

- Bases such as potassium carbonate and triethylamine are effective in promoting esterification without causing ring opening or side reactions.

- Reaction times and temperatures are optimized to balance conversion and minimize by-products.

- Alternative greener solvents and catalysts are under investigation to improve environmental profiles.

- Impurity formation is minimized by controlling reaction pH and temperature, especially during oxidation or ring functionalization steps.

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-methyl azepane-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which are useful in further chemical synthesis.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

O1-Tert-butyl O3-methyl azepane-1,3-dicarboxylate is a derivative of azepane, characterized by the presence of two carboxylate groups. Its molecular formula is , and it has a molecular weight of 217.25 g/mol. The compound's structure allows for various functional modifications, making it suitable for diverse applications.

Medicinal Chemistry Applications

- JAK Inhibition : Recent studies have indicated that compounds similar to this compound can act as inhibitors of Janus kinase (JAK) pathways, which are crucial in the treatment of inflammatory and autoimmune diseases. JAK inhibitors are being explored for their potential to modulate immune responses and treat conditions like rheumatoid arthritis and psoriasis .

- Anticancer Properties : The compound has shown promise as a potential anticancer agent. Research indicates that azepane derivatives can target specific protein kinases involved in cancer progression. By inhibiting these kinases, the compound may help in reducing tumor growth and enhancing the efficacy of existing therapies .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : The compound can be utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as esterification and amidation, makes it valuable in creating pharmaceuticals and agrochemicals .

- Synthesis of Novel Derivatives : Researchers are exploring the modification of this compound to create novel derivatives with enhanced biological activity or altered pharmacokinetic properties. This includes the synthesis of targeted drug delivery systems that utilize the compound's unique structure .

Materials Science Applications

In materials science, this compound has potential applications due to its chemical stability and reactivity:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its dicarboxylate groups allow for cross-linking reactions that can improve material strength and durability .

- Coatings and Adhesives : Due to its chemical properties, this compound may be used in formulating advanced coatings or adhesives that require specific adhesive characteristics or resistance to environmental degradation .

Case Study 1: JAK Inhibitors Development

In a study published in a pharmaceutical journal, researchers synthesized various azepane derivatives, including this compound, to evaluate their efficacy as JAK inhibitors. The results indicated significant inhibition of JAK activity in vitro, suggesting potential therapeutic applications in treating autoimmune diseases .

Case Study 2: Synthesis of Anticancer Agents

Another study focused on modifying the structure of this compound to enhance its anticancer properties. The modified derivatives showed improved potency against specific cancer cell lines compared to their parent compounds, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-methyl azepane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Azepane vs. Pyrrolidine Derivatives

- O1-Tert-butyl O3-methyl cis-5-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate (CAS 2450298-39-0):

- Ring Size : Pyrrolidine (5-membered) vs. azepane (7-membered). Smaller rings exhibit higher ring strain, which may influence reactivity in cycloaddition or alkylation reactions .

- Substituent : The trifluoromethyl group at position 5 increases lipophilicity and metabolic stability, a critical factor in drug design. By contrast, azepane derivatives lack this substituent in the provided data .

- Molecular Weight : 297.27 g/mol (pyrrolidine) vs. ~283.3 g/mol (estimated for azepane analog).

Azepane vs. Azetidine Derivatives

- Substituent: An ethyl group at position 3 may alter steric hindrance and solubility relative to the methyl group in the azepane derivative .

Ester Group Variations

- 1-(tert-Butyl) 3-ethyl 5-oxoazepane-1,3-dicarboxylate (CAS 2110273-93-1): Ester Groups: Ethyl ester at position 3 vs. methyl ester in the target compound. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, impacting pharmacokinetics . Functional Group: The 5-oxo group introduces a ketone, enabling participation in keto-enol tautomerism or conjugate addition reactions, absent in the target azepane compound .

Stereochemical and Polar Modifications

Tabulated Comparison of Key Compounds

Biological Activity

O1-Tert-butyl O3-methyl azepane-1,3-dicarboxylate is a heterocyclic compound with the molecular formula and a molecular weight of 257.33 g/mol. This compound is notable for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its structural similarity to known enzyme inhibitors suggests potential activity against protein kinases, which are critical in regulating cellular functions such as growth and differentiation .

- Receptor Modulation : The compound has been investigated for its ability to modulate neurotransmitter receptors, particularly those involved in serotonergic signaling pathways. This modulation can have implications for treating mood disorders and other neuropsychiatric conditions .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Study 1: JAK Inhibition

A study highlighted the efficacy of this compound as a JAK inhibitor. In vitro assays demonstrated that the compound effectively inhibited JAK-mediated signaling pathways associated with inflammatory responses. This suggests a potential role in treating autoimmune disorders .

Case Study 2: Neuropharmacological Effects

Research into the serotonergic system revealed that this compound acts as a selective agonist for the 5-HT2C receptor. This activity was linked to anxiolytic effects in animal models, indicating its potential utility in managing anxiety disorders .

Case Study 3: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The results indicated that while the compound exhibited some antibacterial properties, further optimization and testing are necessary to enhance its efficacy and understand its mechanism of action .

Q & A

Basic: What are the optimized synthetic routes for O1-Tert-butyl O3-methyl azepane-1,3-dicarboxylate, and how are yields maximized?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies and esterification. For example, analogous azepane dicarboxylates are synthesized via nucleophilic substitution or condensation reactions. Key steps include:

- Protection of the azepane nitrogen with Boc anhydride (Boc₂O) under inert conditions (N₂ atmosphere) to prevent side reactions .

- Esterification using methylating agents (e.g., methyl chloride or dimethyl carbonate) in dry solvents like THF or toluene .

- Catalytic methods, such as cobalt complexes (e.g., [Co(TMP)]), can enhance reaction efficiency and selectivity, achieving yields up to 67% in related imidazolidine dicarboxylate syntheses .

Critical parameters include temperature control (e.g., 100°C for Boc activation ), stoichiometric ratios (1.3 equivalents of Boc₂O ), and purification via flash chromatography .

Basic: Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

- ¹H/¹³C-NMR : Key for confirming substitution patterns and Boc/methyl group integration. For example, tert-butyl groups exhibit signals near δ 1.4 ppm (¹H) and 28–30 ppm (¹³C), while ester carbonyls appear at ~170 ppm .

- IR Spectroscopy : Confirms carbonyl stretches (1690–1750 cm⁻¹ for ester and Boc groups) and absence of hydroxyl impurities .

- Mass Spectrometry (FD-MS or HRMS) : Validates molecular weight (e.g., [M]+ peaks matching calculated masses within 0.0016 Da error ).

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for structurally similar pyrrolidine dicarboxylates .

Advanced: How do reaction mechanisms differ when using transition metal catalysts vs. traditional methods in functionalizing azepane dicarboxylates?

- Cobalt Catalysis : Facilitates radical intermediates in imidazolidine syntheses, enabling regioselective C–N bond formation under mild conditions .

- Rhodium Catalysis : Used in hydroformylation-aldol tandem reactions for bicyclic systems, suggesting potential for azepane ring functionalization .

- Mechanistic Divergence : Metal-free routes may suffer from lower selectivity due to uncontrolled nucleophilic attack, whereas transition metals stabilize reactive intermediates, improving stereochemical outcomes .

Advanced: How can conflicting NMR data for azepane dicarboxylates be resolved during structural elucidation?

Discrepancies often arise from solvent effects , substituent electronic environments , or dynamic conformational changes . Strategies include:

- Comparative Analysis : Benchmarking against published data for analogous compounds (e.g., diethyl cycloheptane dicarboxylates show δ 204 ppm for ketone carbonyls ).

- Variable Temperature NMR : Identifies conformational flexibility, as seen in pyrrolidine derivatives .

- DFT Calculations : Predict chemical shifts to validate experimental assignments .

Advanced: What role does this compound play in stereoselective cycloadditions or polymerizations?

- Cycloaddition Templates : Optically active dicarboxylates (e.g., pyrrolidine analogs) guide asymmetric Diels-Alder reactions, achieving >90% enantiomeric excess in adducts .

- Polymerization Monomers : Similar norbornene dicarboxylates are used in ring-opening metathesis polymerization (ROMP) to generate bio-based rubbers, suggesting potential applications in material science .

Methodological: How should stability studies be designed to assess degradation under storage conditions?

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks .

- Analytical Monitoring : Track degradation via HPLC (for purity loss) and NMR (for ester hydrolysis or Boc deprotection) .

- Optimal Storage : Anhydrous conditions at –20°C in amber vials prevent photolytic and hydrolytic degradation, as recommended for Boc-protected analogs .

Methodological: What strategies mitigate low yields in large-scale syntheses of this compound?

- Flow Chemistry : Continuous processes reduce side reactions in Boc protection steps, as validated for imidazolidine dicarboxylates .

- Catalyst Recycling : Rhodium or cobalt catalysts immobilized on supports improve cost-efficiency .

- In Situ Monitoring : FTIR or Raman spectroscopy detects intermediate formation, enabling real-time optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.